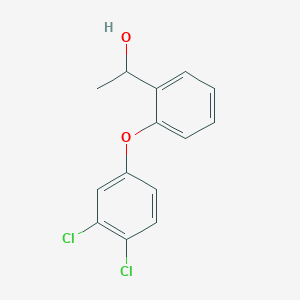
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antidiabetic Applications
Compounds with the 1,3,4-oxadiazole scaffold have been synthesized and tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. The study found that certain derivatives exhibited significant inhibition, with IC50 values comparable to or better than the standard drug, acarbose, indicating their potential as lead molecules for further antidiabetic research (Nazir et al., 2018).
Antimicrobial and Antifungal Applications
Synthesis of 1,3,4-oxadiazole derivatives has been pursued for their antimicrobial and antifungal properties. These compounds have been shown to be active against a range of microbial species, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Applications
The exploration of 1,3,4-oxadiazole derivatives for anticancer applications has identified compounds with potent cytotoxicity against various human cancer cell lines. This highlights their potential as anticancer agents, necessitating further studies to understand their mechanisms of action and improve their efficacy (Kumar et al., 2009).
Anti-inflammatory and Analgesic Applications
Research into novel 1,3,4-oxadiazole derivatives has also shown significant anti-inflammatory and analgesic properties, with some compounds demonstrating reduced gastrointestinal ulcerogenicity compared to traditional NSAIDs. This suggests their potential as safer alternatives for inflammation and pain management (Bhandari et al., 2010).
Properties
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-3-13-23-26-27-24(30-23)21-16-19-11-7-8-12-20(19)28(21)17-22(29)25-15-14-18-9-5-4-6-10-18/h4-12,16H,2-3,13-15,17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBUABFSWCISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B2712382.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2712384.png)
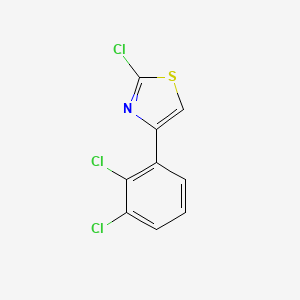
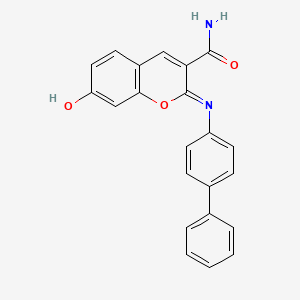
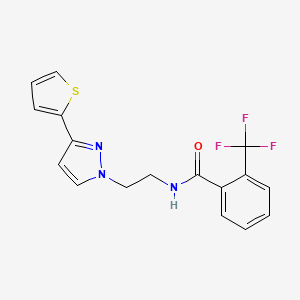
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712390.png)

![5-[(4-chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2712394.png)
![Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2712395.png)
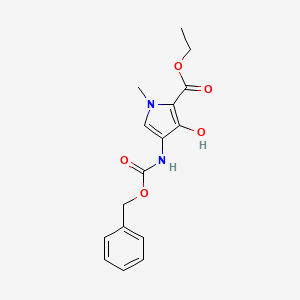
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2712399.png)
